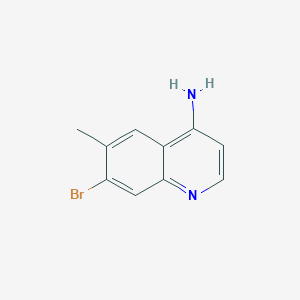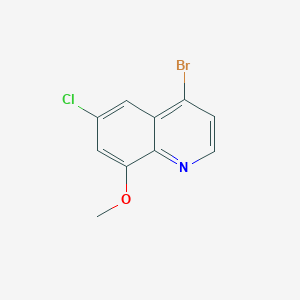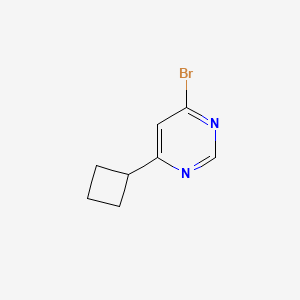
4-Bromo-6-cyclobutylpyrimidine
Descripción general
Descripción
4-Bromo-6-cyclobutylpyrimidine is a chemical compound with the CAS Number: 1086382-15-1 . It has a molecular weight of 213.08 and is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for 4-Bromo-6-cyclobutylpyrimidine is the same as its common name . The InChI code for this compound is 1S/C8H9BrN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 .
Physical And Chemical Properties Analysis
4-Bromo-6-cyclobutylpyrimidine is a liquid with a molecular weight of 213.08 . Its InChI code is 1S/C8H9BrN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 .
Aplicaciones Científicas De Investigación
Biomedical Applications
4-Bromo-6-cyclobutylpyrimidine has potential applications in biomedicine , particularly in the development of theranostic agents . Theranostics combine therapeutic and diagnostic capabilities in a single agent, allowing for targeted treatment and real-time monitoring of therapeutic efficacy . This compound could be used in the synthesis of fluorescent probes or as a building block in the design of drug molecules with specific biological targets.
Materials Science
In the realm of materials science , 4-Bromo-6-cyclobutylpyrimidine can be utilized in the creation of novel polymeric materials . These materials may have applications in electronics, photonics, or as advanced coatings that require specific molecular architectures for enhanced properties .
Analytical Separation Science
The compound’s unique structure makes it suitable for use in analytical separation science . It could serve as a stationary phase modifier in chromatographic techniques, aiding in the separation of complex mixtures based on subtle differences in molecular interactions .
Drug Delivery Systems
4-Bromo-6-cyclobutylpyrimidine may be involved in the design of drug delivery systems . Its structural features could be exploited to create dendrimer-based delivery vehicles , which are highly branched, tree-like macromolecules ideal for carrying therapeutic agents to specific sites within the body .
Chemical Synthesis
This compound is valuable in chemical synthesis as a precursor or intermediate in the construction of complex molecules. Its presence in a synthetic pathway can introduce a cyclobutyl group into a target molecule, potentially altering its chemical behavior and biological activity .
Pharmaceutical Research
In pharmaceutical research , 4-Bromo-6-cyclobutylpyrimidine can be used in the development of new drugs. Its bromine atom makes it a versatile candidate for cross-coupling reactions , which are pivotal in the synthesis of many pharmaceutical compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-6-cyclobutylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRFBJIDVXIJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





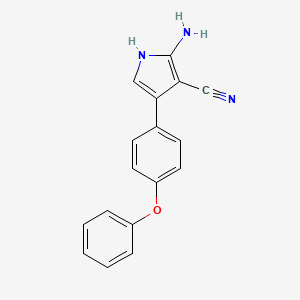
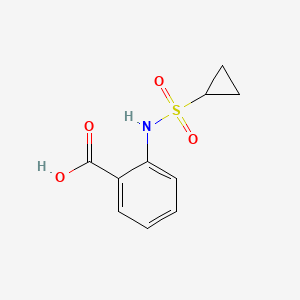
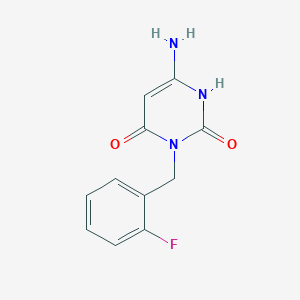
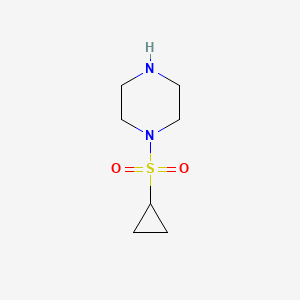



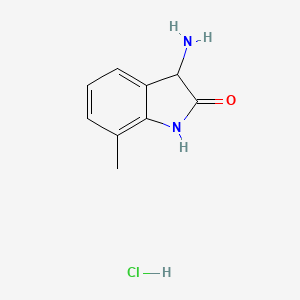
![3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520123.png)

